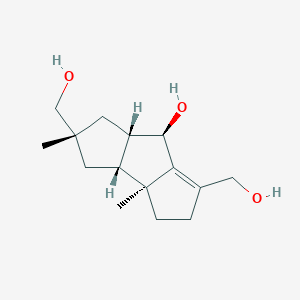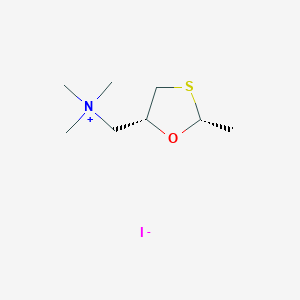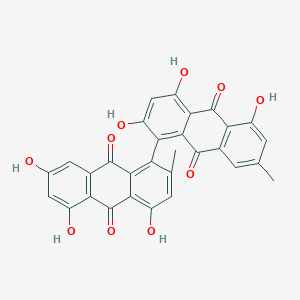
2,4,4',5,5',7'-Hexahydroxy-2',7-dimethyl-1,1'-bianthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoskyrin is a member of the class of bianthracenes resulting from the oxidative dimerisation of emodin between position 4 of one molecule and position 5 of the other. It derives from an emodin.
Scientific Research Applications
Photosensitizing Properties
Research has identified several anthraquinones, including bianthraquinones, that exhibit photosensitizing properties. For instance, a study by Dimmer et al. (2017) on Heterophyllaea lycioides isolated a series of anthraquinones and demonstrated their ability to enhance superoxide anion radical generation upon irradiation. The study highlighted the potential of these compounds in photosensitizing applications (Dimmer, Núñez Montoya, Mendoza, & Cabrera, 2017).
Antiviral and Anticancer Properties
Anthraquinones have shown promising antiviral and anticancer properties. Zhang et al. (2016) reported on anthraquinones and azaphilones produced by endophytic fungi that exhibited inhibitory effects on the influenza A virus. This study points towards the potential use of anthraquinones in developing anti-influenza A virus drugs (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016). Additionally, several studies have synthesized and evaluated anthraquinones for their antineoplastic activities, suggesting their potential as anticancer agents (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
Spectroscopic and Photophysical Studies
Studies on anthraquinones have also focused on their spectroscopic and photophysical properties. Machatová et al. (2016) conducted a study on various anthraquinone derivatives, examining their protonation/deprotonation equilibria and photochemical behavior. This research contributes to understanding the photochemical properties of anthraquinones, which could be useful in designing photoactive materials (Machatová, Barbieriková, Poliak, Jančovičová, Lukes, & Brezová, 2016).
Antifungal Properties
Mendoza et al. (2005) explored the antifungal properties of anthraquinones and found that certain derivatives could inhibit the growth of Botrytis cinerea, a pathogenic fungus. This study suggests a potential role for anthraquinones in the development of new antifungal agents (Mendoza, Araya-Maturana, Cardona, Delgado-Castro, García, Lagos, & Cotoras, 2005).
properties
Molecular Formula |
C30H18O10 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2,4,5-trihydroxy-7-methyl-1-(4,5,7-trihydroxy-2-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O10/c1-9-3-12-20(14(32)4-9)29(39)24-18(36)8-17(35)22(26(24)27(12)37)19-10(2)5-15(33)23-25(19)28(38)13-6-11(31)7-16(34)21(13)30(23)40/h3-8,31-36H,1-2H3 |
InChI Key |
ZYHXFTQSOKDEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=C(C=C6O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



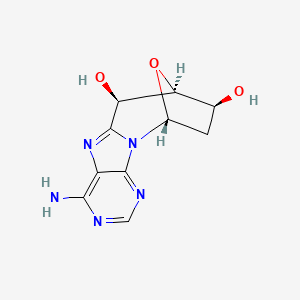
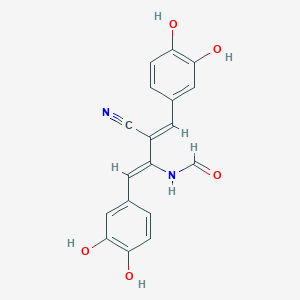
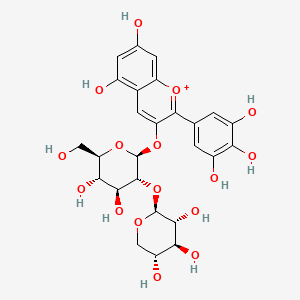
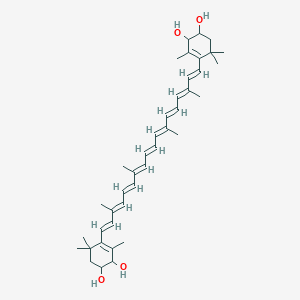
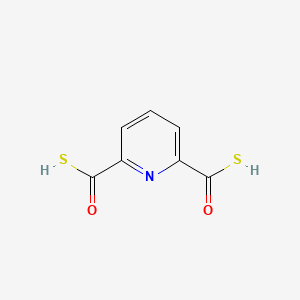
![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)
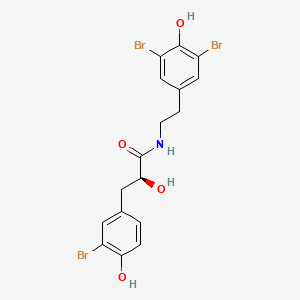

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)
